Iodohippurate sodium I 123

Renal Extraction Fraction Tubular Secretion ERPF Measurement

Iodohippurate sodium I-123, also known as [123I]ortho-iodohippurate (OIH) or [123I]hippuran, is a radiopharmaceutical diagnostic agent classified as a tubular secretion tracer. It is employed primarily in nuclear medicine for dynamic renal scintigraphy and the quantitative determination of effective renal plasma flow (ERPF).

Molecular Formula C9H7INNaO3
Molecular Weight 323.05 g/mol
CAS No. 56254-07-0
Cat. No. B1260339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodohippurate sodium I 123
CAS56254-07-0
Molecular FormulaC9H7INNaO3
Molecular Weight323.05 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+]
InChIInChI=1S/C9H8INO3.Na/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13;/h1-4H,5H2,(H,11,14)(H,12,13);/q;+1/p-1/i10-4;
InChIKeyXYITYKDGJLHYPW-TWDNZPFZSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iodohippurate Sodium I-123 (CAS 56254-07-0): Procurement Guide for a Reference-Standard ERPF Radiopharmaceutical


Iodohippurate sodium I-123, also known as [123I]ortho-iodohippurate (OIH) or [123I]hippuran, is a radiopharmaceutical diagnostic agent classified as a tubular secretion tracer [1]. It is employed primarily in nuclear medicine for dynamic renal scintigraphy and the quantitative determination of effective renal plasma flow (ERPF) [2]. The compound mimics endogenous para-aminohippurate (PAH), undergoing active secretion by the proximal renal tubules with high first-pass extraction, which enables both high-quality functional imaging and accurate clearance measurement [3].

Iodohippurate Sodium I-123 vs. Tc-99m MAG3 and I-131 Hippuran: Why Substitution Compromises ERPF Accuracy


In the procurement of renal radiopharmaceuticals, substituting Iodohippurate sodium I-123 with common alternatives such as Tc-99m MAG3 or I-131 Hippuran is not scientifically equivalent. Tc-99m MAG3 exhibits a significantly lower renal extraction fraction (approximately 75%) compared to I-123 OIH, leading to systematic underestimation of ERPF and reduced diagnostic accuracy in patients with impaired renal function [1]. Conversely, while I-131 Hippuran shares a similar tubular secretion mechanism, its use is associated with a substantially higher radiation burden (4.5 to 60 times greater) and inferior image quality due to its higher gamma emission energy (364 keV vs. 159 keV for I-123) [2]. These quantitative disparities in extraction efficiency, dosimetry, and imaging physics prevent direct substitution without compromising either diagnostic precision or patient safety.

Iodohippurate Sodium I-123 (CAS 56254-07-0): Quantitative Differentiation Evidence for Scientific Selection


Renal Extraction Efficiency: I-123 OIH vs. Tc-99m MAG3 vs. PAH

Iodohippurate sodium I-123 demonstrates a renal extraction efficiency of 70-85%, which is superior to that of the commonly used alternative, Tc-99m MAG3, which has an extraction fraction of approximately 75% [1]. This difference is clinically significant as it allows I-123 OIH to more closely approximate the gold-standard extraction efficiency of para-aminohippurate (PAH) at 90% [2]. In a surgically prepared dog model, the extraction ratios for I-123 OIH and I-131 OIH were 0.65 and 0.67, representing 0.86 and 0.88 that of PAH, respectively, confirming near-identical tubular handling between the two iodine-labeled forms [3].

Renal Extraction Fraction Tubular Secretion ERPF Measurement

Radiation Dosimetry: I-123 OIH vs. I-131 Hippuran

The use of Iodohippurate sodium I-123 results in a significantly lower radiation dose compared to its predecessor, I-131 Hippuran. A comprehensive dosimetry review concluded that I-123 Hippuran provides a reduction in radiation dose ranging from 4.5 to 60 times that of I-131 Hippuran, depending on the physiological state of the patient [1]. This dramatic reduction is attributable to I-123's shorter physical half-life (13.2 hours) and its lower gamma emission energy (159 keV), which is optimal for gamma camera detection while minimizing tissue penetration [2]. The effective dose per unit of administered activity is 12 µSv/MBq for I-123 OIH, with the highest absorbed dose to the urinary bladder wall at 190 µGy/MBq [3].

Radiation Dosimetry Patient Safety Effective Dose

ERPF Measurement Accuracy: I-123 OIH Correlation with PAH Gold Standard

In a clinical study of 23 patients with suspected renal hypertension, I-123 OIH clearance demonstrated a strong correlation with the conventional PAH clearance method, achieving a correlation coefficient of r = 0.87 (P < 0.001) [1]. The I-123 OIH technique underestimated PAH clearance by a mean ratio of 0.89:1.00, indicating a consistent and predictable relationship [2]. In a separate dog model study, the clearance values for I-123 OIH and I-131 OIH were found to be almost identical (P = 0.77), validating the interchangeability of the two iodine-labeled forms for ERPF estimation [3].

Effective Renal Plasma Flow Clearance Correlation PAH Reference

Pharmacokinetic Fidelity: Plasma Protein Binding and Tubular Secretion

Iodohippurate sodium I-123 exhibits reversible plasma protein binding of approximately 60-70%, with an additional ~30% loosely associated with erythrocytes [1]. This binding is labile and rapidly dissociates, allowing for efficient glomerular filtration and active tubular secretion [2]. The compound is not metabolized in vivo and is excreted unchanged primarily via the kidneys, mimicking the clearance pathway of endogenous hippurate [3]. This pharmacokinetic profile ensures that the measured clearance accurately reflects tubular function without confounding metabolic interference.

Plasma Protein Binding Tubular Secretion Clearance Kinetics

Regulatory Quality Specifications: USP Radiochemical Purity Standards

Iodohippurate sodium I-123 injection is subject to stringent quality specifications as defined by the United States Pharmacopeia (USP) [1]. The monograph mandates that the radioactivity under the o-iodohippuric acid I-123 peak constitutes not less than 97.0% of the total area of all peaks observed by HPLC, with retention time within ±10% of the USP Reference Standard [2]. Additionally, other chemical forms of radioactivity must not exceed 3.0% of total radioactivity, and the radionuclidic purity must be at least 85% present as I-123 [3]. These specifications ensure consistent, high-purity material suitable for clinical use.

Radiochemical Purity USP Monograph Quality Control

Iodohippurate Sodium I-123 (CAS 56254-07-0): Validated Clinical and Research Application Scenarios


Quantitative Assessment of ERPF in Renovascular Hypertension

Iodohippurate sodium I-123 is the radiopharmaceutical of choice for accurately quantifying effective renal plasma flow (ERPF) in patients with suspected renal artery stenosis or renovascular hypertension. Clinical studies have validated a strong correlation (r = 0.87, P < 0.001) between I-123 OIH clearance and the gold-standard PAH clearance method, with a predictable 11% underestimation ratio [1]. This evidence supports its use as a non-invasive alternative to ureteric catheterization, enabling precise, individualized functional assessment that guides clinical decisions regarding revascularization or medical management.

Pediatric and Serial Renal Function Monitoring

The 4.5- to 60-fold reduction in radiation dose achieved with I-123 OIH compared to I-131 Hippuran makes it the preferred agent for pediatric nuclear medicine and for adult patients requiring serial renal function assessments [2]. The effective dose of 12 µSv/MBq and the optimal 159 keV gamma emission allow for high-quality dynamic imaging while adhering to ALARA principles [3]. This dosimetric advantage is particularly critical in longitudinal studies of chronic kidney disease progression, renal transplant follow-up, and in vulnerable patient populations where cumulative radiation exposure is a major procurement consideration.

Renal Transplant Function Evaluation

I-123 OIH is employed for the postoperative evaluation of renal allograft function, where accurate measurement of ERPF is essential for detecting acute tubular necrosis, rejection, or surgical complications. Its high renal extraction efficiency (70-85%) and predictable tubular secretion kinetics provide superior sensitivity for detecting subtle changes in renal function compared to GFR-based tracers such as Tc-99m DTPA [1]. The validated pharmacokinetic profile and established reference ranges for ERPF values by age and gender facilitate standardized interpretation and comparison across transplant centers [4].

Preclinical Renal Pharmacology and Toxicological Studies

In research settings, I-123 OIH serves as a reference-standard tubular tracer for preclinical studies evaluating the renal handling of novel compounds, nephrotoxic agents, or pharmacological interventions. The compound's well-characterized plasma protein binding (60-70%), lack of in vivo metabolism, and exclusive renal excretion pathway provide a clean pharmacokinetic baseline for comparative studies [5]. Its use has been validated in animal models, including surgically prepared dogs and rabbits, where clearance values closely match I-131 OIH (P = 0.77) and PAH, enabling translational research applications [6].

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